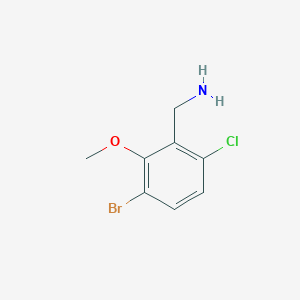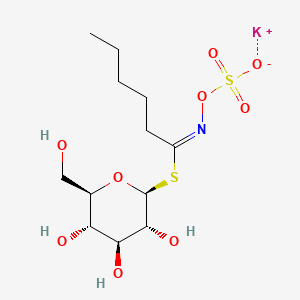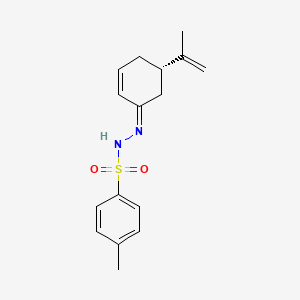
3-Bromo-6-chloro-2-methoxybenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-methoxybenzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzylamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and coupled aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3-Bromo-6-chloro-2-methoxybenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to desired biological outcomes .
類似化合物との比較
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-6-chloro-2-methylbenzoic acid
- 3-Bromo-6-chloro-2-methoxypyridine
Uniqueness: 3-Bromo-6-chloro-2-methoxybenzylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
特性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
(3-bromo-6-chloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,4,11H2,1H3 |
InChIキー |
OVERXJLXYMAGAE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1CN)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


